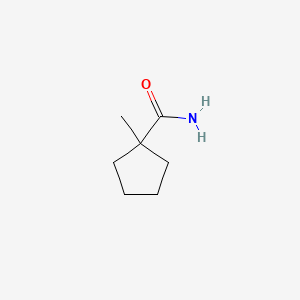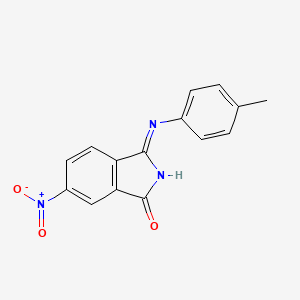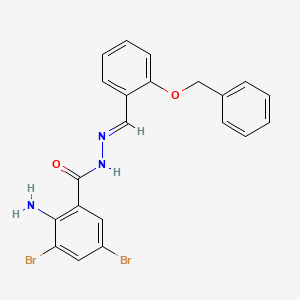![molecular formula C16H14N2O2S2 B15078306 (6E)-6-[({2-[(2-Hydroxyethyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 76383-21-6](/img/structure/B15078306.png)
(6E)-6-[({2-[(2-Hydroxyethyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOL-6-YL)IMINO)METHYL)PHENOL is a complex organic compound that features a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOL-6-YL)IMINO)METHYL)PHENOL typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with carbon disulfide and an appropriate base, followed by cyclization.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide.
Formation of the Iminomethyl Group: This step involves the condensation of the benzothiazole derivative with salicylaldehyde under acidic or basic conditions to form the iminomethyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOL-6-YL)IMINO)METHYL)PHENOL can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(((2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOL-6-YL)IMINO)METHYL)PHENOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOL-6-YL)IMINO)METHYL)PHENOL involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring system can intercalate with DNA, while the hydroxyethyl and iminomethyl groups can form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOLE: Lacks the iminomethyl and phenol groups.
2-(((2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOL-6-YL)IMINO)METHYL)BENZOIC ACID: Contains a carboxylic acid group instead of a phenol group.
Uniqueness
2-(((2-((2-HYDROXYETHYL)THIO)-1,3-BENZOTHIAZOL-6-YL)IMINO)METHYL)PHENOL is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzothiazole ring system, hydroxyethyl group, iminomethyl linkage, and phenol group allows for diverse interactions with chemical reagents and biological targets.
Properties
CAS No. |
76383-21-6 |
|---|---|
Molecular Formula |
C16H14N2O2S2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[[2-(2-hydroxyethylsulfanyl)-1,3-benzothiazol-6-yl]iminomethyl]phenol |
InChI |
InChI=1S/C16H14N2O2S2/c19-7-8-21-16-18-13-6-5-12(9-15(13)22-16)17-10-11-3-1-2-4-14(11)20/h1-6,9-10,19-20H,7-8H2 |
InChI Key |
UAFACBBWDIKVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)N=C(S3)SCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione](/img/structure/B15078241.png)
![(5Z)-3-heptyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078246.png)

![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B15078252.png)


![isopropyl (2E)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078281.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078282.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078283.png)
![Isopropyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15078290.png)



